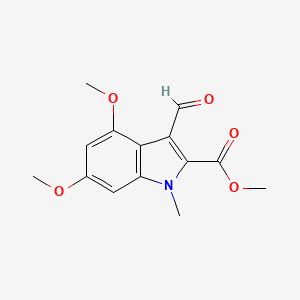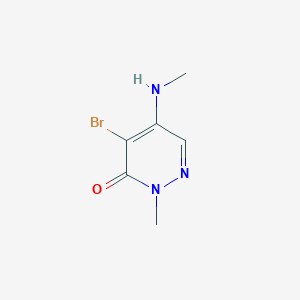
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one, commonly known as BMP, is an organic compound that belongs to the class of pyridazinones. It is found in a variety of natural products, including some plant-derived compounds. BMP is a versatile compound that has numerous applications in the field of organic chemistry. It finds use in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments. For example, BMP has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs on cells and tissues. In addition, BMP has been used to study the advantages and limitations of laboratory experiments, such as the use of microorganisms, cell cultures, and animal models.
Mecanismo De Acción
The mechanism of action of BMP is not fully understood. However, it is believed that BMP acts as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, BMP has been shown to have antioxidant and anti-inflammatory properties, as well as to reduce the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMP has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive choice for laboratory experiments. In addition, BMP is a relatively stable compound, which makes it safe to use in laboratory experiments. However, BMP is also a relatively non-specific compound, which means that it may not be as effective in laboratory experiments as more specific compounds. Furthermore, BMP is a relatively toxic compound, which means that it must be handled with care in laboratory experiments.
Direcciones Futuras
The future directions for BMP research are numerous. One potential direction is the development of new synthetic methods for the production of BMP. In addition, further research could be conducted to better understand the mechanism of action of BMP and its biochemical and physiological effects. Furthermore, research could be conducted to explore the potential applications of BMP in the pharmaceutical and agrochemical industries. Finally, research could be conducted to explore the potential advantages and limitations of using BMP in laboratory experiments.
Métodos De Síntesis
BMP can be synthesized through a variety of methods. The most common method is the Michael addition reaction, which involves the reaction of a nucleophilic reagent, such as an amine, with an electrophilic compound, such as an aldehyde or ketone. Other methods include the use of Grignard reagents, the use of organolithium compounds, and the use of organometallic reagents. In addition, BMP can be synthesized through the use of a variety of catalysts, including palladium, rhodium, and copper.
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSEHXKFQVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
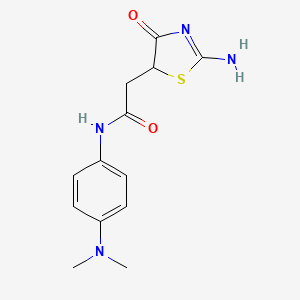
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
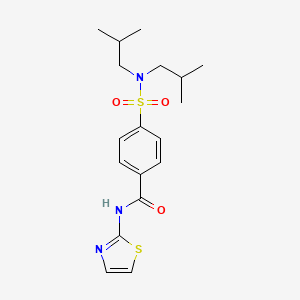
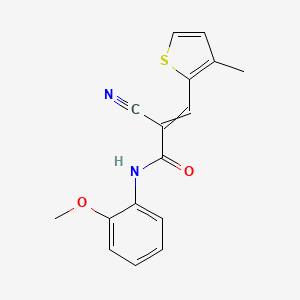
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
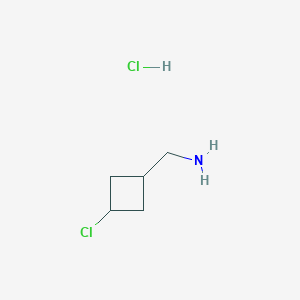
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)
